{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl ring, and a phenylcarbamate moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate typically involves multiple steps:
Formation of the Pyridinyl Intermediate: The initial step often involves the synthesis of a 3-pyridinylmethyl intermediate. This can be achieved through the reaction of 3-pyridinecarboxaldehyde with appropriate reagents under controlled conditions.
Introduction of the Chlorophenylsulfanyl Group: The next step involves the introduction of the 4-chlorophenylsulfanyl group. This can be done via a nucleophilic substitution reaction where a suitable chlorophenylsulfanyl reagent reacts with the pyridinyl intermediate.
Carbamoylation: The final step is the formation of the N-phenylcarbamate group. This is typically achieved by reacting the intermediate with phenyl isocyanate under mild conditions to form the desired carbamate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique properties may enhance the performance and efficacy of these products.
Mechanism of Action
The mechanism of action of {2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- {2-[(4-bromophenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate
- {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate
- {2-[(4-fluorophenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate
Uniqueness
Compared to similar compounds, {2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate may exhibit unique properties due to the presence of the chlorophenyl group. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct in its applications and effects.
Properties
IUPAC Name |
[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c20-15-8-10-17(11-9-15)25-18-14(5-4-12-21-18)13-24-19(23)22-16-6-2-1-3-7-16/h1-12H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESANQBTNNZHKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCC2=C(N=CC=C2)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.